REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]1[C:13]([C:14](OCC)=[O:15])=[C:12]([CH3:19])[CH:11]=[CH:10][N:9]=1>C1COCC1>[CH3:7][C:8]1[C:13]([CH2:14][OH:15])=[C:12]([CH3:19])[CH:11]=[CH:10][N:9]=1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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0.95 g
|
Type
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reactant
|
Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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CC1=NC=CC(=C1C(=O)OCC)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction was quenched by addition of acetone/water
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Type
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ADDITION
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Details
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more water (100 mL) was added
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Type
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EXTRACTION
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Details
|
The mixture was extracted with DCM (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
CC1=NC=CC(=C1CO)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |